molecular formula C19H19ClN10O7S2 B024850 Acetamide, N-(4-(((((((5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride CAS No. 109193-30-8

Acetamide, N-(4-(((((((5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride

Cat. No. B024850
M. Wt: 599 g/mol
InChI Key: VWMRHENIBRMDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(4-(((((((5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride, also known as Acetamide, N-(4-(((((((5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride, is a useful research compound. Its molecular formula is C19H19ClN10O7S2 and its molecular weight is 599 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(4-(((((((5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(4-(((((((5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

109193-30-8

Product Name

Acetamide, N-(4-(((((((5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride

Molecular Formula

C19H19ClN10O7S2

Molecular Weight

599 g/mol

IUPAC Name

N-[4-[(E)-[2-[(E)-[[5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]hydrazinyl]methylideneamino]sulfonyl-2-methylphenyl]acetamide;hydrochloride

InChI

InChI=1S/C19H18N10O7S2.ClH/c1-11-5-16(3-4-17(11)24-12(2)30)38(35,36)23-10-21-20-9-22-26-19-27-25-18(37-19)13-6-14(28(31)32)8-15(7-13)29(33)34;/h3-10H,1-2H3,(H,20,22)(H,21,23)(H,24,30)(H,26,27);1H

InChI Key

VWMRHENIBRMDKJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)/N=C/NN/C=N/NC2=NN=C(S2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C.Cl

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N=CNNC=NNC2=NN=C(S2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C.Cl

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N=CNNC=NNC2=NN=C(S2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C.Cl

Other CAS RN

109193-30-8

synonyms

Acetamide, N-(4-(((((((5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)ami no)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, mon ohydrochloride

Origin of Product

United States

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